physical and chemical properties of 2,4,6-Trichlorotoluene
physical and chemical properties of 2,4,6-Trichlorotoluene
An In-Depth Technical Guide on the Physical and Chemical Properties of 2,4,6-Trichlorotoluene[1]
Executive Summary
2,4,6-Trichlorotoluene (CAS: 23749-65-7), also chemically identified as 1,3,5-trichloro-2-methylbenzene, is a highly symmetric chlorinated aromatic hydrocarbon.[1][2] Unlike its isomers (e.g., 2,4,5- or 2,3,6-trichlorotoluene), the 2,4,6-isomer possesses a unique substitution pattern where chlorine atoms occupy all ortho and para positions relative to the methyl group.[1] This structural specificity imparts distinct steric and electronic properties, making it a valuable intermediate in the synthesis of agrochemicals (herbicides/fungicides), pharmaceutical precursors, and specialized solvents.
Critical Disambiguation: In scientific literature, the acronym "TCT" is frequently used to refer to 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) .[1] Researchers must exercise extreme caution to distinguish 2,4,6-Trichlorotoluene (a benzene derivative) from Cyanuric Chloride (a triazine derivative), as their reactivities and safety profiles differ fundamentally.[1]
Molecular Architecture and Identification
The molecule consists of a toluene core with three chlorine atoms substituted at the 2, 4, and 6 positions.[1] This arrangement creates a crowded steric environment around the methyl group (the "ortho effect") while leaving the meta positions (3 and 5) occupied by hydrogen atoms.[1]
Table 1: Chemical Identity & Identifiers
| Identifier | Value |
| IUPAC Name | 1,3,5-Trichloro-2-methylbenzene |
| Common Name | 2,4,6-Trichlorotoluene |
| CAS Registry Number | 23749-65-7 |
| Molecular Formula | C₇H₅Cl₃ |
| Molecular Weight | 195.47 g/mol |
| SMILES | Cc1c(Cl)cc(Cl)cc1Cl |
| InChI Key | RCTKUIOMKBEGTG-UHFFFAOYSA-N |
| Symmetry Point Group | C₂v (approximate, assuming free methyl rotation) |
Physicochemical Profile
The physical properties of 2,4,6-Trichlorotoluene are governed by its high molecular symmetry and significant lipophilicity.[1] The presence of three chlorine atoms renders the molecule heavy and polarizable, yet the symmetry reduces the net dipole moment compared to asymmetric isomers.[1]
Table 2: Physical and Chemical Properties
| Property | Value / Description | Note |
| Physical State | Pale yellow liquid to low-melting solid | Melting point is near ambient temperature; often handled as a liquid.[1][3][4][5] |
| Boiling Point | ~235 °C (Predicted) | High boiling point due to molecular weight and London dispersion forces.[1] |
| Density | 1.38 ± 0.06 g/cm³ | Significantly denser than water.[1] |
| Solubility (Water) | Insoluble (< 0.1 mg/L) | Highly hydrophobic.[1] |
| Solubility (Organics) | Soluble | Miscible with benzene, toluene, ether, chloroform, and ethanol.[1] |
| LogP (Octanol/Water) | 4.1 – 4.2 | Indicates high lipophilicity; potential for bioaccumulation in lipid tissues.[1] |
| Refractive Index | ~1.56 | High refractive index characteristic of halogenated aromatics.[1] |
Expert Insight on Lipophilicity: With a LogP > 4, 2,4,6-Trichlorotoluene is classified as a highly lipophilic compound.[1] In drug development pipelines, this scaffold serves as a "lipophilic anchor."[1] However, this property also mandates strict environmental controls, as the compound partitions strongly into organic matter and soil, exhibiting low mobility in aqueous environments.[1]
Synthesis and Manufacturing
The synthesis of 2,4,6-Trichlorotoluene is a classic example of exploiting directing group effects in electrophilic aromatic substitution.[1] The methyl group of toluene is an ortho, para-director.[1] Since the 2, 4, and 6 positions correspond exactly to the ortho and para sites, exhaustive chlorination of toluene theoretically yields the 2,4,6-isomer.
Protocol: Catalytic Chlorination of Toluene
Reagents: Toluene, Chlorine gas (
Mechanism:
-
Activation: The Lewis acid catalyst polarizes the chlorine molecule, generating an electrophilic chloronium complex.[1]
-
Stepwise Substitution: Toluene is chlorinated first to
- or -chlorotoluene, then to 2,4- or 2,6-dichlorotoluene.[1] -
Final Chlorination: The third chlorine is added.[1] Steric hindrance at the final ortho position makes the last step slower, often requiring elevated temperatures or stronger Lewis acids.[1]
DOT Diagram 1: Synthesis Pathway & Logic
Caption: Stepwise electrophilic chlorination of toluene. The methyl group directs incoming chlorine atoms to the 2, 4, and 6 positions, making the 2,4,6-isomer the thermodynamically and kinetically favored product of exhaustive chlorination.
Reactivity and Functionalization[5][6]
For researchers using 2,4,6-Trichlorotoluene as a scaffold, reactivity is defined by two distinct regions: the aromatic ring (highly deactivated) and the benzylic methyl group (activatable).
A. Aromatic Ring Reactivity (Deactivated)
The presence of three electronegative chlorine atoms significantly reduces the electron density of the benzene ring.[1]
-
Electrophilic Substitution: Extremely difficult.[1] Nitration or sulfonation requires forcing conditions (fuming acids, high heat) and typically occurs at the meta positions (3 or 5) relative to the methyl group.
-
Nucleophilic Aromatic Substitution (
): Possible under extreme conditions or if catalyzed by transition metals (e.g., Buchwald-Hartwig amination), utilizing the chlorine atoms as leaving groups.[1]
B. Benzylic Reactivity (The Primary Handle)
The methyl group remains the most accessible site for chemical modification.[1]
-
Benzylic Oxidation:
-
Benzylic Halogenation (Radical Substitution):
-
Reagent: N-Bromosuccinimide (NBS) or Chlorine/UV light.[1]
-
Product: 2,4,6-Trichlorobenzyl chloride/bromide .[1]
-
Mechanism: Free radical chain reaction.[1] The radical is stabilized by the aromatic ring, though steric crowding from the 2,6-dichloro groups can retard the rate compared to unsubstituted toluene.[1]
-
DOT Diagram 2: Functionalization Pathways
Caption: Divergent reactivity profiles. The benzylic methyl group offers a versatile handle for oxidation or halogenation, while the aromatic ring is deactivated toward further substitution.
Analytical Characterization
Validating the identity of 2,4,6-Trichlorotoluene requires specific spectroscopic signatures.
-
¹H NMR (Proton NMR):
-
Symmetry: Due to the plane of symmetry passing through the C1-C4 axis, the protons at positions 3 and 5 are chemically equivalent.[1]
-
Signals:
-
Note: The absence of coupling (singlets) is a definitive confirmation of the 2,4,6-substitution pattern.[1] Asymmetric isomers (e.g., 2,3,6) would show doublet coupling patterns.
-
-
Mass Spectrometry (MS):
-
Molecular Ion: m/z ~194/196/198.[1]
-
Isotope Pattern: The presence of three chlorine atoms creates a distinct isotopic cluster (M, M+2, M+4, M+6) with relative intensities approximately 100:98:32:3, characteristic of the
cluster.
-
Safety, Toxicology, and Handling
GHS Classification:
-
Signal Word: WARNING
-
Hazard Statements:
Handling Protocols:
-
Engineering Controls: Always handle within a chemical fume hood. The volatility of the compound (especially if heated) can lead to inhalation exposure.[1]
-
PPE: Nitrile gloves (0.11 mm minimum thickness) and safety goggles are mandatory.[1]
-
Storage: Store in a cool, dry place away from strong oxidizing agents. Segregate from alkali metals.[1]
Self-Validating Safety Check: Before scaling up any reaction involving 2,4,6-Trichlorotoluene, perform a "drop test" with the intended oxidant on a milligram scale to assess exothermicity, as the methyl oxidation can be energetic.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 32066, 1,3,5-Trichloro-2-methylbenzene. Retrieved from [Link]
-
OECD SIDS. SIDS Initial Assessment Report for Chlorinated Toluenes. (Contextual reference for general chlorotoluene toxicology). Retrieved from [Link]
Sources
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- 3. 2,4,6-Trichloroaniline (634-93-5) 1H NMR [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. CAS 23749-65-7: 1,3,5-Trichloro-2-methylbenzene [cymitquimica.com]
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